molecular formula C33H24N2O4S B2883915 (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3,4-bis(benzyloxy)phenyl)acrylonitrile CAS No. 476673-18-4

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3,4-bis(benzyloxy)phenyl)acrylonitrile

Cat. No.: B2883915
CAS No.: 476673-18-4
M. Wt: 544.63
InChI Key: BPJRINLDYRQLGQ-JFLMPSFJSA-N
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Description

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3,4-bis(benzyloxy)phenyl)acrylonitrile is a useful research compound. Its molecular formula is C33H24N2O4S and its molecular weight is 544.63. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A study by Sa̧czewski et al. (2004) reported the synthesis of acrylonitriles substituted with various nitrogen heterocyclics, revealing their potential for in vitro cytotoxic potency against human cancer cell lines. The study emphasizes the flexibility of position 2 for substituting with nitrogen heterocyclics, and sensitivity at position 3.

Therapeutic Potential

Bhale et al. (2018) in their work “α-Aroylketene Dithioacetal Mediated Synthesis of (E)-3-(benzo[d]thiazol-2-ylamino)-2-(1-methyl-1H-indole-3-carbonyl)-3-(methylthio)acrylonitrile Derivatives and their Biological Evaluation” synthesized derivatives with significant in vitro anti-tumor activities, particularly against breast carcinoma. They also demonstrated antioxidant, anti-diabetic, and anti-inflammatory properties.

Photophysical Properties

Zeng et al. (2012) in “D–A–D low band gap molecule containing triphenylamine and benzoxadiazole/benzothiadiazole units: Synthesis and photophysical properties” explored the synthesis and properties of organic dyes based on benzoxadiazole/benzothiadiazole, indicating their potential in organic photovoltaic cells due to broad absorption in the visible spectral region.

Chemical Sensing

Jothi et al. (2022) researched “Benzothiazole appended 2,2′-(1,4-phenylene)diacetonitrile for the colorimetric and fluorescence detection of cyanide ions”, synthesizing a derivative that acts as a sensor for CN- ions, showing high selectivity and sensitivity. This work underscores the application in real-time detection of CN- in water samples.

Solar Cell Applications

Yang et al. (2016) conducted a study on “A Systematic Study on the Influence of Electron-Acceptors in Phenanthrocarbazole Dye-Sensitized Solar Cells”, demonstrating the use of benzothiadiazole derivatives in dye-sensitized solar cells, enhancing power conversion efficiency and stability.

Properties

IUPAC Name

(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[3,4-bis(phenylmethoxy)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H24N2O4S/c34-18-27(33-35-28(21-40-33)26-12-14-30-32(17-26)39-22-38-30)15-25-11-13-29(36-19-23-7-3-1-4-8-23)31(16-25)37-20-24-9-5-2-6-10-24/h1-17,21H,19-20,22H2/b27-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJRINLDYRQLGQ-JFLMPSFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=CC4=CC(=C(C=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=C/C4=CC(=C(C=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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